BenchChemオンラインストアへようこそ!

Fe-Cap folic

Iron supplementation Gastrointestinal tolerability Pregnancy anemia

Fe-Cap folic (CAS 77257-33-1) is a stoichiometrically defined mixture of L-glutamic acid, N-(4-(((2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl)amino)benzoyl)- (folic acid) with (T-4)-(glycine-N,O')(sulfato(2-)-O,O')iron (ferrous glycine sulfate), originally developed as an encapsulated dosage form delivering 80 mg elemental ferrous iron and 350 mcg folic acid for iron supplementation in pregnancy. As a research reagent, it serves as a reference standard for analytical method development, bioequivalence studies, and pharmacokinetic modeling of iron–folate combination products, with a molecular formula of C21H23FeN8O12S, a molecular weight of approximately 666–668 g/mol, and a typical purity specification of ≥98% as a solid at room temperature.

Molecular Formula C21H23FeN8O12S
Molecular Weight 668.4 g/mol
CAS No. 77257-33-1
Cat. No. B1672325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFe-Cap folic
CAS77257-33-1
SynonymsFe-Cap folic; 
Molecular FormulaC21H23FeN8O12S
Molecular Weight668.4 g/mol
Structural Identifiers
SMILES[H+].C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N.C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2]
InChIInChI=1S/C19H19N7O6.C2H5NO2.Fe.H2O4S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;3-1-2(4)5;;1-5(2,3)4/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);1,3H2,(H,4,5);;(H2,1,2,3,4)/q;;+2;/p-2/t12-;;;/m0.../s1
InChIKeyTWIIEENJROOKEF-JNQXMBDASA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fe-Cap Folic (CAS 77257-33-1): A Fixed-Dose Chelated Iron–Folate Combination for Research and Reference Standard Procurement


Fe-Cap folic (CAS 77257-33-1) is a stoichiometrically defined mixture of L-glutamic acid, N-(4-(((2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl)amino)benzoyl)- (folic acid) with (T-4)-(glycine-N,O')(sulfato(2-)-O,O')iron (ferrous glycine sulfate), originally developed as an encapsulated dosage form delivering 80 mg elemental ferrous iron and 350 mcg folic acid for iron supplementation in pregnancy [1]. As a research reagent, it serves as a reference standard for analytical method development, bioequivalence studies, and pharmacokinetic modeling of iron–folate combination products, with a molecular formula of C21H23FeN8O12S, a molecular weight of approximately 666–668 g/mol, and a typical purity specification of ≥98% as a solid at room temperature .

Why Generic Iron–Folate Combinations Cannot Be Assumed Interchangeable with Fe-Cap Folic


Iron–folate combination products are not bioequivalent by default: in vitro dissolution studies have demonstrated that two commercially available iron–folic acid formulations can differ substantially in iron release (59.4 mg vs. 48.5 mg over 4 hours; similarity factor = 41, below the bioequivalence threshold), confirming that formulation-specific parameters such as the iron salt species, chelation state, and dosage form design materially affect performance [1]. Furthermore, a systematic review of 111 clinical studies encompassing 10,695 patients established that different oral iron supplements carry markedly divergent gastrointestinal tolerability profiles—ferrous glycine sulfate (23.5% overall adverse events) versus ferrous sulfate without mucoproteose (32.3%) and ferrous fumarate (47.0%)—meaning that procurement of a non-chelated or differently formulated iron–folate product risks introducing uncontrolled tolerability and compliance variables into research protocols [2].

Fe-Cap Folic (CAS 77257-33-1) Quantitative Differentiation Evidence Against Closest Analogs


Gastrointestinal Tolerability: Ferrous Glycine Sulfate vs. Ferrous Sulfate and Ferrous Fumarate

In a systematic review of 111 clinical studies (n = 10,695 patients), ferrous glycine sulfate—the iron component of Fe-Cap folic—demonstrated an overall adverse event (AE) incidence of 23.5% with gastrointestinal AEs (GAEs) at 18.5% (OR vs. reference: 5.90). This compares favorably to ferrous sulfate without mucoproteose, which exhibited 32.3% overall AEs and 30.2% GAEs (OR: 11.21), and to ferrous fumarate, which showed 47.0% overall AEs and 43.4% GAEs (OR: 19.87). The differences between ferrous sulfate without mucoproteose and the reference supplement (ferrous sulfate with mucoproteose, 4.1% AEs) were statistically significant at p < 0.001 [1].

Iron supplementation Gastrointestinal tolerability Pregnancy anemia Adverse event incidence Systematic review

Folic Acid Level Preservation: Oral Ferrous Glycine Sulfate vs. Intravenous Ferric Carboxymaltose

A retrospective study comparing oral ferrous glycine sulfate against intravenous ferric carboxymaltose for the treatment of iron deficiency anemia demonstrated that the percentage decrease in serum folic acid values was significantly higher in the IV ferric carboxymaltose group when compared with the oral ferrous glycine sulfate group (p = 0.01). While both treatments produced statistically significant improvements in hemoglobin, ferritin, transferrin saturation, and MCV (intra-group p < 0.001), the ferric carboxymaltose group showed a greater depletion of folic acid, indicating that oral ferrous glycine sulfate—and by extension the Fe-Cap folic combination—better preserves folate status during iron repletion [1].

Iron deficiency anemia Folic acid preservation Ferrous glycine sulfate Ferric carboxymaltose Erythropoiesis

Relative Bioavailability of Ferrous Glycine Sulfate: 95% of Aqueous Iron Sulfate Reference Standard

Pharmacokinetic characterization establishes that in patients with depleted iron stores, the relative bioavailability of ferrous glycine sulfate is 95% of that achieved by an aqueous iron sulfate solution used as the reference standard. This corresponds to an absolute Fe2+ absorption of approximately 15% under iron-depleted conditions. In contrast, subjects with normal iron stores absorb only 10% to 35% of an oral iron dose, while those who are iron-deficient may absorb up to 95%, demonstrating that ferrous glycine sulfate operates at the high-efficiency end of the physiological absorption range [1]. The glycine chelation additionally restricts the iron from reacting with dietary absorption inhibitors (phytates, tannins, calcium) by virtue of the 1:2 metal-to-ligand ratio, a structural feature not present in simple ferrous salts [2].

Iron bioavailability Ferrous glycine sulfate Pharmacokinetics Iron absorption Chelated iron

Formulation-Dependent Dissolution: Iron–Folate Combination Products Are Not Interchangeable In Vitro

An in vitro dissolution study comparing two commercially available iron–folic acid supplement formulations (Folifer® containing ferrous sulfate vs. Ferroliver® containing ferrous fumarate) demonstrated that over a 4-hour dissolution test spanning pH 1.5–6.9 (simulating gastric and intestinal environments), one formulation released 59.4 mg of iron while the other released only 48.5 mg. The calculated similarity factor (ƒ2) was 41, falling below the 50–100 threshold that indicates likely bioequivalence. This confirms that even formulations containing the same nominal iron and folic acid content are not therapeutically interchangeable in vitro [1]. Although this study did not directly include Fe-Cap folic, it establishes the class-level principle that iron salt species, excipient matrix, and dosage form design are critical determinants of iron release performance.

Iron–folate dissolution Bioequivalence Formulation comparison In vitro release Quality control

Hemoglobin Response in Pregnancy: Ferrous Glycine Sulfate vs. Ferrous Bis-Glycinate (Head-to-Head RCT)

A randomized double-blind clinical trial in 187 pregnant women with second-trimester iron deficiency anemia compared ferrous bis-glycinate against ferrous glycine sulfate over 8 weeks of treatment. The mean hemoglobin increase in the ferrous bis-glycinate group was 2.48 ± 0.12 g/dL, compared to 1.32 ± 0.18 g/dL in the ferrous glycine sulfate group (p < 0.0001) [1]. This head-to-head result places ferrous glycine sulfate—the iron component of Fe-Cap folic—as an effective but intermediate-efficacy oral iron form, more potent than unchelated ferrous sulfate at equivalent doses in many settings, yet less potent than the fully chelated ferrous bis-glycinate. For research applications where a moderate, controlled hemoglobin response is desirable (e.g., prophylaxis rather than aggressive treatment of established anemia), this intermediate efficacy profile may be advantageous.

Iron deficiency anemia Pregnancy Hemoglobin Ferrous glycine sulfate Ferrous bis-glycinate Randomized controlled trial

Fe-Cap Folic (CAS 77257-33-1): Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for Iron–Folate Combination Product Bioequivalence and Dissolution Testing

Given the demonstrated non-equivalence of iron–folate formulations in vitro (ƒ2 = 41, below the bioequivalence threshold) [1], Fe-Cap folic serves as a well-characterized reference standard for developing discriminatory dissolution methods. Its defined stoichiometry—ferrous glycine sulfate chelate equivalent to 80 mg Fe2+ and 350 mcg folic acid in a single encapsulated entity—provides a reproducible benchmark for comparing the in vitro release of generic or novel iron–folate combination products across the physiological pH range (1.5–6.9).

Active Comparator in Pregnancy Iron Supplementation Clinical Trials

With its quantitatively established hemoglobin response of 1.32 ± 0.18 g/dL over 8 weeks in pregnant women with iron deficiency anemia [2], and its intermediate gastrointestinal AE profile (23.5% overall AEs) compared to ferrous sulfate (32.3%) and ferrous fumarate (47.0%) [3], Fe-Cap folic is an ideal active comparator arm for randomized controlled trials evaluating novel oral iron formulations, enabling direct benchmarking of both efficacy and tolerability endpoints.

Pharmacokinetic Modeling of Dual Iron–Folate Delivery Systems

The folate-sparing property of oral ferrous glycine sulfate—demonstrated by a significantly smaller decrease in serum folic acid compared to IV ferric carboxymaltose (p = 0.01) [4]—makes Fe-Cap folic a valuable tool for pharmacokinetic studies investigating the interplay between iron repletion and folate homeostasis. Researchers can use this compound to model simultaneous iron and folate delivery without the confounding folate depletion observed with parenteral iron monotherapy.

Analytical Method Development and Validation for Chelated Iron Speciation

Fe-Cap folic, with its well-defined molecular formula (C21H23FeN8O12S), molecular weight (~666–668 g/mol), and ≥98% purity specification , provides a certified reference material for developing and validating LC-MS, ICP-MS, or spectrophotometric methods aimed at quantifying chelated iron species and folic acid simultaneously in complex biological matrices. Its 1:2 metal-to-ligand glycine chelation structure offers a distinct spectroscopic signature not shared by simple ferrous salts.

Quote Request

Request a Quote for Fe-Cap folic

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.